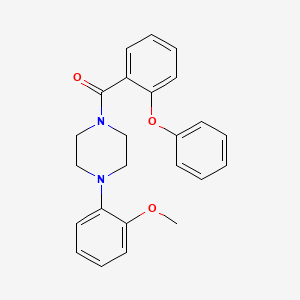

![molecular formula C14H22N4O2 B5511495 1-isopropyl-N-methyl-N-[(1-methyl-5-oxo-3-pyrrolidinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B5511495.png)

1-isopropyl-N-methyl-N-[(1-methyl-5-oxo-3-pyrrolidinyl)methyl]-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"1-isopropyl-N-methyl-N-[(1-methyl-5-oxo-3-pyrrolidinyl)methyl]-1H-pyrazole-4-carboxamide" is a compound that likely falls within the broader class of pyrazole derivatives, known for their diverse pharmacological activities. This compound, due to its structural complexity, could be of interest in various fields of chemical and pharmaceutical research.

Synthesis Analysis

The synthesis of related pyrazole compounds involves multiple steps, starting from basic precursors to the final complex molecules. For instance, the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a compound with a somewhat similar complexity, was achieved in several steps with an overall chemical yield of 13-14% (Wang et al., 2018). Such processes often involve initial formation of a core structure followed by various functionalization reactions to introduce additional groups.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, a five-membered ring containing nitrogen atoms at positions 1 and 2. Structural analyses, including conformational studies and molecular orbital methods, provide insights into the preferred geometries and electronic properties of these molecules. For example, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide demonstrated specific conformational preferences based on molecular orbital calculations (Shim et al., 2002).

Chemical Reactions and Properties

Pyrazole derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. Functionalization reactions, such as N-alkylation, are pivotal for modifying the core structure and introducing new pharmacophores (Drev et al., 2014). These reactions are crucial for tailoring the compounds' biological activities and physicochemical properties.

Scientific Research Applications

Antimicrobial and Antiallergic Properties

Research indicates compounds structurally related to 1-isopropyl-N-methyl-N-[(1-methyl-5-oxo-3-pyrrolidinyl)methyl]-1H-pyrazole-4-carboxamide have demonstrated significant antimicrobial and antiallergic activities. For instance, derivatives of pyrazolopyridine have been found to exhibit moderate to good antibacterial activity against a range of Gram-positive and Gram-negative bacteria, highlighting their potential in addressing bacterial infections (Panda, Karmakar, & Jena, 2011). Similarly, certain alkyl derivatives, specifically with an isopropyl group, have shown to possess antiallergic activity significantly superior to conventional treatments, suggesting their applicability in allergic conditions (Nohara et al., 1985).

Anticancer and Anti-inflammatory Applications

The novel synthesis of pyrazolopyrimidines derivatives has been explored for their anticancer and anti-5-lipoxygenase (a critical enzyme in the inflammation pathway) activities. These derivatives have shown promising results in cytotoxic assays against cancer cell lines and in inhibiting the 5-lipoxygenase enzyme, indicating their potential in cancer and inflammation therapy (Rahmouni et al., 2016).

Drug Development and Chemical Synthesis

Chemical entities similar to this compound are integral in drug development, particularly in enhancing drug properties like stability and bioavailability. For example, the synthesis of zwitterionic compounds and their solid forms has been a focus of research to select stable, bioavailable drug forms for further clinical development (Kojima et al., 2008). Additionally, the manipulation of pyrazole and pyridine derivatives has facilitated the synthesis of new compounds with potential medicinal applications, underscoring the versatility and importance of these chemical frameworks in pharmaceutical research (Maruthikumar & Rao, 2003).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-methyl-N-[(1-methyl-5-oxopyrrolidin-3-yl)methyl]-1-propan-2-ylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-10(2)18-9-12(6-15-18)14(20)17(4)8-11-5-13(19)16(3)7-11/h6,9-11H,5,7-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUHMJLJXISVFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)C(=O)N(C)CC2CC(=O)N(C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

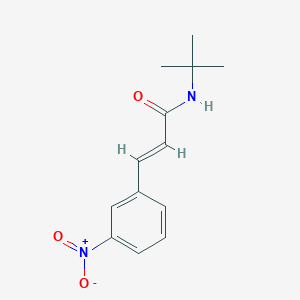

![methyl 3-{[(2-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5511421.png)

![6-benzyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5511437.png)

![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B5511439.png)

![1-(2,4-dimethylphenyl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5511441.png)

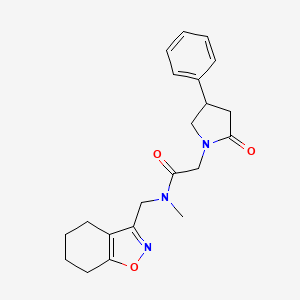

![N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B5511467.png)

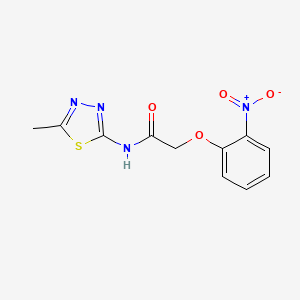

![N-benzyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5511474.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5511477.png)

![4-[(3-phenoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5511489.png)

![2-[(butylamino)methyl]-6-fluoroquinolin-4-ol](/img/structure/B5511497.png)

![N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5511508.png)